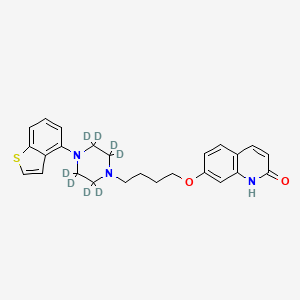![molecular formula C7H10BrN3O B1472603 O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine CAS No. 1401342-85-5](/img/structure/B1472603.png)
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine
Übersicht
Beschreibung
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine (OBPH) is a chemical compound that has been studied for its potential applications in scientific research. It is a brominated pyridine derivative that is highly reactive and can be used in a variety of reactions. OBPH has been used in a number of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. It is also used in medicinal chemistry, where it can be used in the synthesis of drug molecules. In biochemistry, O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has been used to study the effect of oxidative stress on cells, as well as to study the mechanism of action of various enzymes. In addition, O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has been used in the study of lipid metabolism, as it can be used to modify the structure of lipids.
Wirkmechanismus
The mechanism of action of O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine is not well understood, but it is believed to involve the formation of a bromonium ion intermediate. This intermediate is formed when the bromide ion in O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine reacts with the amine group of the substrate, resulting in the formation of a bromonium ion. This intermediate is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine are not fully understood. However, it has been shown to have some effects on cells, including an increase in the production of reactive oxygen species. In addition, it has been shown to inhibit the activity of some enzymes, such as cytochrome P450. It has also been shown to affect the structure of lipids, and to have some effects on the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively inexpensive, which makes it ideal for use in research. In addition, it is relatively easy to handle and store, which makes it convenient for use in the laboratory.
However, there are some limitations to the use of O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine in laboratory experiments. It is a highly reactive compound, which means that it can be dangerous to work with. In addition, it can interfere with other reactions and can be difficult to purify. Finally, it is not always easy to obtain in large quantities, which can limit its use in research.
Zukünftige Richtungen
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has a number of potential future directions for research. It could be used in the synthesis of new drugs and other compounds, as well as in the study of new biochemical pathways. In addition, it could be used to study the effects of oxidative stress on cells, and to further investigate the mechanism of action of enzymes. Finally, it could be used to study the structure and function of lipids, and to investigate the effects of lipid modifications on gene expression.
Eigenschaften
IUPAC Name |
O-[2-[(5-bromopyridin-2-yl)amino]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-6-1-2-7(11-5-6)10-3-4-12-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQAVCLISVTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)



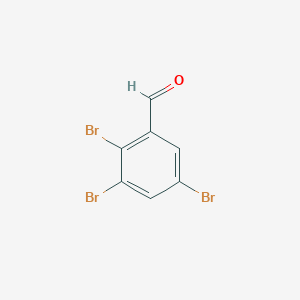
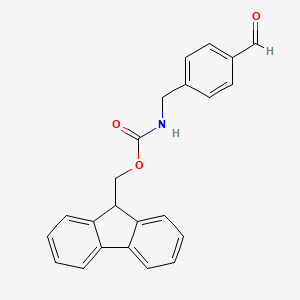
![1-[6-(2,2-Difluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1472533.png)

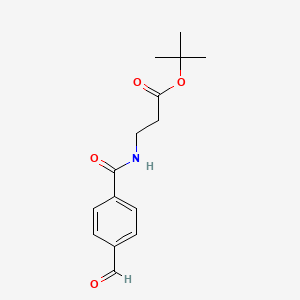
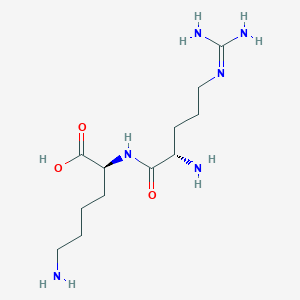
![5-(piperidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1472537.png)


